molecular formula C11H14F2N2 B1426865 2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine CAS No. 1343710-67-7

2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine

Cat. No.: B1426865
CAS No.: 1343710-67-7
M. Wt: 212.24 g/mol
InChI Key: SSVHXBQGSQFNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a difluorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group and an amine group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and 1-methylpyrrolidine.

    Formation of Intermediate: The 3,4-difluoroaniline is reacted with a suitable reagent to form an intermediate compound. This step often involves the use of reagents like oxalyl chloride in the presence of a base such as N,N-dimethylformamide.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the pyrrolidine ring. This step may involve the use of catalysts and specific reaction conditions to ensure the formation of the desired product.

    Purification: The final product, this compound, is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated systems and advanced purification techniques ensures the efficient production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the difluorophenyl group or the amine group is replaced with other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce difluorophenyl alcohols or amines.

Scientific Research Applications

2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Difluorophenyl)pyrrolidine: Lacks the methyl and amine groups, resulting in different chemical and biological properties.

    1-Methyl-3-(3,4-difluorophenyl)pyrrolidine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

    3,4-Difluoroaniline: A precursor in the synthesis of 2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine, with distinct properties and uses.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the difluorophenyl group and the pyrrolidine ring makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVHXBQGSQFNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CC(=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine
Reactant of Route 2
2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine
Reactant of Route 3
Reactant of Route 3
2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine
Reactant of Route 4
2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine
Reactant of Route 5
Reactant of Route 5
2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine
Reactant of Route 6
2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.